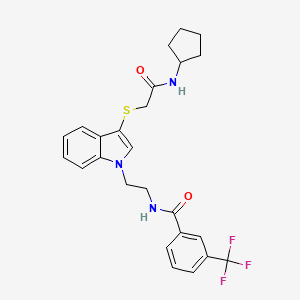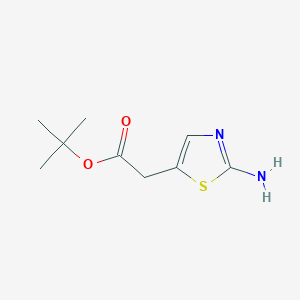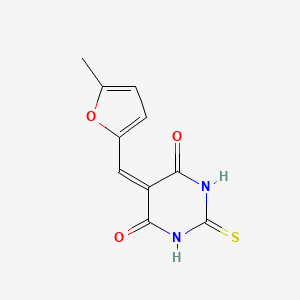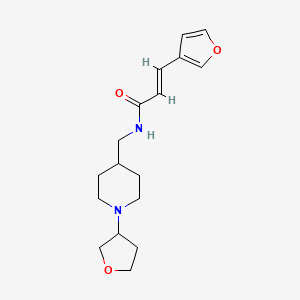
1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione, also known as febuxostat, is a xanthine oxidase inhibitor that is used to treat hyperuricemia (high levels of uric acid in the blood) in patients with gout. It was first approved by the US Food and Drug Administration (FDA) in 2009 and is marketed under the brand name Uloric.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research on related pyrimidine derivatives highlights the synthetic versatility of these compounds. For instance, the multicomponent reaction involving N,N-dimethylbarbituric acid and related compounds underscores the ability to construct complex molecules with potential for further functionalization or as intermediates in the synthesis of pharmaceuticals or organic materials (Barakat et al., 2016).
Pharmaceutical Chemistry
Pyrimidine derivatives are notable for their biological activities, including antibacterial, fungicidal, and antiallergic properties. The exploration of novel synthesis methods for chromeno[2,3-d]pyrimidine-2,4(3H)-diones, as reported by Osyanin et al. (2014), opens up avenues for the development of new therapeutic agents with potential applications in treating various diseases (Osyanin et al., 2014).
Material Science and Optical Applications
The study of pyrimidine-based bis-uracil derivatives by Mohan et al. (2020) illustrates the potential of pyrimidine derivatives in material science, particularly in the development of compounds with desirable optical and nonlinear optical (NLO) properties. Such materials could find applications in NLO device fabrications, highlighting the role of pyrimidine derivatives in advancing materials science (Mohan et al., 2020).
Propriétés
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-10(15)9(5-7)14-8(2)6-11(16)13-12(14)17/h3-6,15H,1-2H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPJYEJBUHLFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2C(=CC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2717763.png)
![5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2717764.png)


![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2717770.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)

![4-[5-Methyl-1-(oxan-4-ylmethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2717776.png)
![2-fluoro-N-{1-[1-(2-fluoropyridin-4-yl)-N-methylformamido]-4-methylpentan-2-yl}pyridine-4-carboxamide](/img/structure/B2717778.png)
![3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2717780.png)

